molecular formula C18H24O2 B157683 Ethyl-delta-9-tetrahydrocannabinol CAS No. 134840-81-6

Ethyl-delta-9-tetrahydrocannabinol

Cat. No.: B157683
CAS No.: 134840-81-6
M. Wt: 272.4 g/mol
InChI Key: JJBMVXFZSLTKCL-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-delta-9-tetrahydrocannabinol is a synthetic cannabinoid analog offered for scientific research and investigative purposes. This compound is structurally related to Delta-9-Tetrahydrocannabinol (Δ9-THC), the primary psychoactive constituent of cannabis . Like Δ9-THC, it is postulated to exert its effects through partial agonism at the CB1 and CB2 cannabinoid receptors . The CB1 receptor is predominantly located in the central nervous system and mediates most psychoactive and neurobehavioral effects, while the CB2 receptor is primarily found in the immune system and is involved in immunomodulation . Research into analogs like this compound is valuable for advancing the understanding of the endocannabinoid system's role in various physiological processes. Such compounds can serve as crucial tools for probing receptor binding affinities, signal transduction pathways, and the structural-activity relationships of synthetic cannabinoids. Investigations may extend to areas such as neurotransmission, with studies on related compounds showing effects on cholinergic, glutamatergic, and GABAergic systems in regions like the hippocampal formation . Furthermore, research on cannabinoids explores their potential impact on epigenetic mechanisms, such as DNA methylation and hydroxymethylation in immune cells , and their interaction with other neurobiological systems, including astrocytic function . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134840-81-6

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(6aR,10aR)-3-ethyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C18H24O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h8-10,13-14,19H,5-7H2,1-4H3/t13-,14-/m1/s1

InChI Key

JJBMVXFZSLTKCL-ZIAGYGMSSA-N

SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Canonical SMILES

CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Synonyms

ethyl-delta-9-tetrahydrocannabinol
ethyl-delta-9-THC

Origin of Product

United States

Chemical Synthesis and Derivatization of Ethyl Delta 9 Tetrahydrocannabinol

Methodologies for Stereoselective Synthesis of Tetrahydrocannabinol Derivatives

The stereoselective synthesis of tetrahydrocannabinol (THC) derivatives is critical as the biological activity of these compounds is highly dependent on their stereochemistry. acs.orgresearchgate.net All four stereoisomers of Δ⁹-THC have been synthesized using a method of stereodivergent dual catalysis. researchgate.netnih.gov This approach allows for the selective creation of each stereoisomer from the same set of starting materials and under identical reaction conditions, accomplished in a concise five-step sequence. researchgate.netnih.gov

Key strategies for achieving stereocontrol include:

Molybdenum-Catalyzed Asymmetric Allylic Alkylation: This method has been successfully used to synthesize enantiomerically pure (-)-Δ⁹-trans-THC. The stereochemistry of the final product is dictated by this key reaction step. researchgate.net

Enantioselective Diels-Alder Reaction: Copper(II) complexes with chiral bis(oxazoline) ligands have been employed to catalyze the asymmetric synthesis of (+)-Δ⁹-THC from achiral starting materials. researchgate.net

Organocatalyzed Domino Reactions: An efficient one-pot, four-component synthesis of functionalized tricyclic chromanes has been developed using an organocatalyzed quadruple domino reaction, demonstrating a high degree of stereoselectivity. researchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Annulation: Enantioselective syntheses of both (-)-Δ⁸-THC and (-)-Δ⁹-THC have been achieved through an NHC-catalyzed (4 + 2) annulation reaction. researchgate.net

Alkylation Strategies in Ethyl-delta-9-tetrahydrocannabinol Synthesis

A crucial step in the synthesis of many cannabinoid analogues, including ethyl-Δ⁹-THC, involves the alkylation of a resorcinol (B1680541) derivative, such as olivetol (B132274) or its esters, with a suitable terpene partner. In the context of ethyl-Δ⁹-THC, this would typically involve the reaction of ethyl olivetolate with a terpene like p-mentha-2,8-dien-1-ol.

The reaction between citral (B94496) and a protected olivetol substrate that has been lithiated at the C-2 position results in an alcohol product. frontiersin.org This intermediate can then be treated with TMSCl in the presence of tetraethylammonium (B1195904) bromide to yield (±)-Δ⁹-cis-THC. frontiersin.org

Optimization of Synthetic Pathways for Cannabinoid Analogs

Optimizing synthetic pathways is crucial for improving yields, reducing the formation of unwanted isomers, and simplifying purification processes. A significant challenge in cannabinoid synthesis is controlling the acid-catalyzed intramolecular cyclization of cannabidiol (B1668261) (CBD) or its precursors, which often leads to a mixture of products. nih.gov

Key optimization strategies include:

Continuous-Flow Protocols: The development of continuous-flow methods for the synthesis of (-)-trans-Δ⁹-THC and (-)-trans-Δ⁸-THC from CBD allows for better control over reaction conditions and can improve selectivity. nih.gov

Lewis Acid Catalysis: The choice of Lewis acid catalyst is critical. While catalysts like boron trifluoride etherate (BF₃·OEt₂) are commonly used, they can lead to the formation of multiple isomers. nih.gov Organoaluminum-based Lewis acids, such as triisobutylaluminum (B85569) (iBu₃Al), have been shown to produce Δ⁹-THC with very low levels of isomers like cis-Δ⁹-THC, Δ⁸-THC, and iso-THC. google.com Scandium triflate (Sc(OTf)₃) has also shown promise, achieving high conversion of CBD with good selectivity for Δ⁹-THC. nih.gov

Protecting Groups: The use of carboxylic acid esters as protecting/directing groups on olivetol analogues can influence the outcome of the synthesis. google.com

CatalystConditionsConversion of CBDSelectivity for Δ⁹-THCReference
BF₃·OEt₂HomogeneousHighModerate nih.gov
Si-BF₃Heterogeneous, 0°C, 6h98%65% nih.gov
Sc(OTf)₃40°C, 6h99%89% nih.gov
Polymer-bound pTSA-10°C, 27h73%Mixture of products nih.gov
iBu₃Al20-25°C, ~20hHigh>92% google.com

Production of Analogues and Precursors for this compound Research

The synthesis of analogues and precursors is essential for structure-activity relationship (SAR) studies and for developing new therapeutic agents. researchgate.netnih.gov This involves modifying the core cannabinoid structure to investigate how these changes affect biological activity.

Key areas of research include:

Ether Analogues: A series of ether analogues of Δ⁸-, Δ⁹-, and Δ⁹,¹¹-THC have been synthesized to evaluate their pharmacological properties. These studies have shown that the phenolic hydroxyl group is important for receptor binding and in vivo potency. nih.gov

Labeled Compounds: Isotopically labeled cannabinoids, such as [¹³C₄]-Δ⁹-THC, are synthesized for use as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC/MS-MS). nih.govmdpi.com The synthesis of [¹³C₄]-Δ⁹-THC has been achieved from [¹³C₄]-olivetol in a 61% yield. nih.gov

Side-Chain Modifications: The development of building blocks like (-)-Δ⁸-THC-OTf allows for late-stage diversification of the cannabinoid core through cross-coupling reactions, enabling the introduction of various side chains. researchgate.net

Total Synthesis Approaches for Complex Cannabinoid Structures

The total synthesis of complex cannabinoids provides a means to produce these molecules in a controlled and often stereoselective manner, independent of natural sources. researchgate.netnih.gov These synthetic routes are often lengthy and require careful planning to achieve the desired target molecule.

Notable total synthesis approaches include:

Diels-Alder Reaction: A strategy based on the Diels-Alder reaction of vinylchromenes with electron-poor dienophiles has been developed to construct the tetrahydrocannabinol framework. This approach has led to the formal synthesis of THC. nih.gov

Condensation Reactions: The first stereospecific synthesis of (-)-Δ⁹-trans-THC was achieved through the condensation of olivetol and (S)-cis-verbenol using a Lewis acid catalyst. nih.gov Another early synthesis involved the condensation of olivetol and citral. frontiersin.org

Multi-step Sequences: The synthesis of all four stereoisomers of Δ⁹-THC was accomplished in five steps using stereodivergent dual catalysis. researchgate.net Enantioselective syntheses of (-)-Δ⁸-THC and (-)-Δ⁹-THC have been achieved in eight and ten steps, respectively, from a known cinnamic acid. researchgate.net

Molecular Pharmacology and Receptor Interactions of Ethyl Delta 9 Tetrahydrocannabinol

Cannabinoid Receptor Binding Affinity and Efficacy Profiles (CB1, CB2)

Ethyl-delta-9-THC, much like its parent compound, primarily exerts its effects through interaction with the two main cannabinoid receptors: CB1 and CB2. bmglabtech.com CB1 receptors are predominantly located in the central nervous system, mediating the psychoactive effects of cannabinoids, while CB2 receptors are mainly found in the peripheral nervous system and on immune cells, playing a role in inflammatory and immune responses. bmglabtech.comnih.govgoogle.com

Research indicates that the affinity of cannabinoids for these receptors can be influenced by the length of their alkyl side chain. For instance, modifying the side chain of Δ8-THC, a structural isomer of Δ9-THC, from a five-carbon chain to an eight-carbon chain significantly increases its binding affinity. biorxiv.org While specific binding affinity data for ethyl-delta-9-THC is less abundant in publicly available research, the principle that structural modifications to the side-chain impact receptor interaction is well-established. biorxiv.orgnih.gov

Ethyl-delta-9-THC is characterized as a partial agonist at both CB1 and CB2 receptors. nih.govnih.gov This means that while it binds to and activates these receptors, it does so with lower efficacy compared to a full agonist. The degree of receptor activation is influenced by factors such as receptor density and the efficiency of signal coupling within a particular cell or tissue. nih.gov

The partial agonism of THC and its analogs is a complex phenomenon. One hypothesis suggests that it arises from the ligand's ability to bind to the receptor in both an agonist and an antagonist-like pose. biorxiv.org Extensive molecular dynamics simulations have shown that THC can occupy both of these binding poses within the CB1 receptor. biorxiv.org The alkyl side chain plays a crucial role in stabilizing the ligand in these different orientations, thereby influencing its agonistic activity. biorxiv.org

Another contributing factor to partial agonism is the ligand's ability to induce only a partial conformational change in the receptor. For a G protein-coupled receptor (GPCR) like CB1 to become fully active, a significant outward movement of its transmembrane helix 6 (TM6) is required to facilitate G-protein binding. biorxiv.org Studies have shown that THC binding leads to a less pronounced outward movement of TM6 compared to full agonists, resulting in partial receptor activation. biorxiv.org

The interaction between ethyl-delta-9-THC and cannabinoid receptors is a dynamic process involving specific molecular interactions within the receptor's binding pocket. The cryo-electron microscopy structure of a THC analog bound to CB1 and its primary transducer, Gi1, has provided significant insights into these interactions. nih.gov

Molecular dynamics simulations have further elucidated the spatiotemporal interactions of THC and its analogs at the molecular level. nih.gov These simulations reveal how ligands with different structural features, such as the elongated alkyl tail of some synthetic cannabinoids, interact with specific residues within the receptor. nih.gov For example, certain analogs form unique hydrogen bonds with residues like S173, which influences their binding and activity. nih.gov The conformation and orientation of the ligand within the binding pocket are key determinants of its potency and efficacy. nih.gov

G Protein-Coupled Receptor Signaling Pathways Modulation

As a G protein-coupled receptor (GPCR) agonist, ethyl-delta-9-THC modulates several intracellular signaling pathways upon binding to CB1 and CB2 receptors. nih.gov

A primary signaling mechanism of CB1 receptor activation is the inhibition of adenylate cyclase, an enzyme responsible for the production of cyclic AMP (cAMP). nih.govnih.govwikipedia.org By inhibiting this enzyme, ethyl-delta-9-THC leads to a decrease in intracellular cAMP levels. wikipedia.orgnih.gov This reduction in cAMP can affect the activity of various downstream proteins, including protein kinase A (PKA), thereby influencing numerous cellular functions. Studies have shown that cannabinoids can produce a concentration-dependent decrease in forskolin-stimulated cAMP levels in synaptosomes. nih.gov

CB1 receptors primarily couple to inhibitory G proteins of the Gαi/o family. nih.govnih.gov Upon activation by an agonist like ethyl-delta-9-THC, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein into Gα and Gβγ subunits. These subunits then go on to modulate the activity of their respective effector proteins. nih.gov

The activation of cannabinoid receptors by compounds like ethyl-delta-9-THC can also modulate the activity of various voltage-gated ion channels, further influencing neuronal excitability. nih.gov

Through G protein-mediated mechanisms, cannabinoids have been shown to increase potassium conductance. nih.gov Specifically, in cultured hippocampal neurons, they can shift the voltage sensitivity of potassium A-current (IA) channels, leading to an increased probability of potassium efflux at lower membrane potentials. This action generally results in a decrease in the likelihood of multiple action potentials firing. nih.gov

Furthermore, cannabinoid receptor activation can lead to a decrease in calcium conductance. nih.gov Studies have also demonstrated that THC can directly interact with and inhibit certain types of voltage-gated sodium channels, leading to a decrease in the peak amplitude of the inward sodium current. nih.govnih.gov This direct interaction with ion channels represents a G protein-independent mechanism of action. nih.gov

Interactive Data Tables

Table 1: Cannabinoid Receptor Binding and Activity

CompoundReceptorBinding Affinity (Ki)Efficacy
Δ9-Tetrahydrocannabinol (THC)CB1~40.7 nM wikipedia.orgPartial Agonist nih.govwikipedia.org
Δ9-Tetrahydrocannabinol (THC)CB2~36 nM wikipedia.orgPartial Agonist nih.gov
Cannabinol (CBN)CB1~211.2 nM wikipedia.orgLow Affinity Partial Agonist wikipedia.org
Cannabinol (CBN)CB2~126.4 nM wikipedia.orgLow Affinity Partial Agonist wikipedia.org
Δ8-Tetrahydrocannabinol (Δ8-THC)CB1~40 nM (5-carbon chain) biorxiv.org-
Δ8-Tetrahydrocannabinol (Δ8-THC)CB1~8 nM (8-carbon chain) biorxiv.org-

Interactions with Non-Canonical Cannabinoid Receptors and Related Systems

While the primary targets of many cannabinoids are the canonical CB1 and CB2 receptors, their pharmacological profile extends to other receptor systems. The nature of these interactions for Ethyl-Δ⁹-THC must be inferred from SAR principles and data on Δ⁹-THC. SAR studies consistently show that the length of the C3-alkyl side chain is a critical determinant of cannabinoid receptor binding affinity. nih.govnih.gov A general trend indicates that reducing the chain length from the optimal five to eight carbons results in a corresponding decrease in receptor affinity and potency. nih.govcaymanchem.com One study noted that while binding data for ethyl-substituted THC analogs have not been published, a demonstrated decrease in receptor affinity occurs in a linear fashion with decreasing chain length. nih.gov Therefore, it is predicted that Ethyl-Δ⁹-THC, with its two-carbon chain, would exhibit significantly lower affinity and potency at these receptors compared to Δ⁹-THC.

G Protein-Coupled Receptor 55 (GPR55) and Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

G Protein-Coupled Receptor 55 (GPR55)

The orphan receptor GPR55 has been proposed by some as a third cannabinoid receptor, CB3, due to its activation by various cannabinoid ligands. wikipedia.orgnih.gov Research demonstrates that Δ⁹-THC is an agonist at GPR55, and in some assay systems, it displays greater efficacy at GPR55 than at CB1 or CB2 receptors. nih.govnih.gov Activation of GPR55 by cannabinoids like Δ⁹-THC has been shown to induce an increase in intracellular calcium via Gαq and Gα12 proteins. caymanchem.comnih.gov In adolescent mice, chronic exposure to Δ⁹-THC led to a significant upregulation of GPR55 in the ventral tegmental area. frontiersin.org

Given the established SAR for cannabinoids, the interaction of Ethyl-Δ⁹-THC with GPR55 is expected to be quantitatively different from that of Δ⁹-THC. The shorter ethyl side chain would likely result in a reduced binding affinity and, consequently, lower potency as a GPR55 agonist.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, known as the capsaicin (B1668287) receptor, is another non-canonical target for cannabinoids. mdpi.comwikipedia.org However, studies have shown that the major psychoactive cannabinoid Δ⁹-THC does not activate TRPV1. mdpi.comnih.gov Instead, other cannabinoids like cannabidiol (B1668261) (CBD) are potent TRPV1 activators, and endocannabinoids such as anandamide (B1667382) activate both CB1 and TRPV1 receptors. mdpi.com While Δ⁹-THC does not activate TRPV1, it has been shown to potently activate the related channel, TRPV2. mdpi.com

Based on this evidence, it is highly probable that Ethyl-Δ⁹-THC also does not act as an agonist at the TRPV1 channel. Its activity at other TRP channels, such as TRPV2, remains uninvestigated.

Interconnections with Endogenous Neurotransmitter Systems (e.g., Dopamine (B1211576), GABA, Glutamate (B1630785), Opioid, Norepinephrine)

The psychoactive effects of cannabinoids are mediated through complex interactions with various neurotransmitter systems. The following data pertains to Δ⁹-THC and serves as a predictive framework for the potential, though likely attenuated, effects of Ethyl-Δ⁹-THC.

Dopamine: The interaction between cannabinoids and the dopamine system is complex and biphasic. Acute administration of Δ⁹-THC is associated with increased dopamine release and enhanced firing of dopaminergic neurons. nih.govnih.govcannabisclinicians.org This is thought to occur indirectly, as THC reduces the release of the inhibitory neurotransmitter GABA, which in turn disinhibits dopamine neurons. youtube.com Conversely, long-term THC use is linked to a blunting of the dopamine system. nih.govcannabisclinicians.org

GABA: Δ⁹-THC is a full agonist at CB1 receptors located on GABAergic neuron axon terminals in the hippocampus. wikipedia.org Its activation of these presynaptic receptors inhibits GABA release. wikipedia.orgnih.gov This reduction in GABAergic inhibition is a key mechanism through which THC modulates other neurotransmitter systems, including dopamine and glutamate. youtube.comnih.gov Studies combining Δ⁹-THC with the GABA reuptake inhibitor tiagabine (B1662831) suggest that the GABAergic system is involved in the clinical effects of Δ⁹-THC. nih.gov

Glutamate: The effect of Δ⁹-THC on the glutamate system is multifaceted. Animal studies suggest that Δ⁹-THC generally suppresses glutamate synaptic transmission by activating presynaptic CB1 receptors, which inhibits glutamate release. nih.govelsevierpure.com However, some studies report that acute Δ⁹-THC can increase extracellular glutamate levels in specific brain regions like the prefrontal cortex and striatum, potentially underlying some of its psychotomimetic effects. nih.govnih.gov Chronic use may lead to reduced levels of glutamate-derived metabolites. nih.govmdpi.com

Opioid: The cannabinoid and opioid systems are closely linked, sharing anatomical locations and signal transduction mechanisms. realmofcaring.org Preclinical studies have consistently demonstrated a synergistic interaction, where Δ⁹-THC enhances the antinociceptive (pain-relieving) effects of opioids like morphine and codeine. nih.govresearchgate.net This allows for similar levels of analgesia to be achieved with lower doses of opioids when co-administered with Δ⁹-THC. realmofcaring.orgnih.gov Evidence also suggests that Δ⁹-THC can allosterically modulate opioid receptors, providing another route for interaction. nih.govbiorxiv.org

Norepinephrine (B1679862): Δ⁹-THC has been shown to directly affect catecholamine-containing neurons. nih.gov In vivo studies in rats demonstrated that chronic Δ⁹-THC treatment resulted in a significant decrease in norepinephrine levels in both the plasma and specific brain regions, including the mediobasal hypothalamus and preoptic area. nih.gov In vitro studies using mouse brain synaptosomes showed a biphasic effect, with lower concentrations of THC stimulating norepinephrine synthesis and higher concentrations causing a decrease. nih.gov

Below is an interactive table summarizing the known effects of the parent compound, Δ⁹-THC, on various neurotransmitter systems.

Neurotransmitter SystemEffect of Acute Δ⁹-THC AdministrationEffect of Chronic Δ⁹-THC AdministrationPrimary Mediating Mechanism
DopamineIncreases release and neuron activity nih.govnih.govBlunting of the dopamine system nih.govcannabisclinicians.orgIndirect, via inhibition of GABAergic neurons youtube.com
GABADecreases extracellular levels/release nih.govNot well-establishedDirect activation of presynaptic CB1 receptors on GABAergic terminals wikipedia.org
GlutamateComplex; generally inhibits release, but can increase levels in some regions nih.govnih.govReduces glutamate-derived metabolites; may disrupt synaptic plasticity nih.govmdpi.comActivation of presynaptic CB1 receptors on glutamatergic neurons nih.gov
OpioidSynergistic antinociceptive effects with opioids nih.govresearchgate.netMay decrease tolerance to opioids researchgate.netOverlapping signal transduction pathways; potential allosteric modulation of opioid receptors nih.govrealmofcaring.org
NorepinephrineBiphasic effect on synthesis in vitro nih.govDecreases levels in plasma and hypothalamus nih.govDirect effect on catecholamine-containing neurons nih.gov

Allosteric Modulation and Receptor Regulation Phenomena

Allosteric modulation refers to the process where a ligand binds to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to the primary agonist. This mechanism offers a way to fine-tune receptor signaling without directly competing with the endogenous ligand.

The CB1 receptor is known to have allosteric binding sites. nih.gov While there is no specific data on Ethyl-Δ⁹-THC as an allosteric modulator, its parent compound, Δ⁹-THC, is subject to allosteric modulation by other compounds. For example, the phytocannabinoid cannabidiol (CBD) and the endogenous steroid hormone pregnenolone (B344588) have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. nih.gov This means they can bind to an allosteric site and reduce the efficacy or potency of Δ⁹-THC at the orthosteric site. nih.gov

Conversely, compounds can act as positive allosteric modulators (PAMs), enhancing the effects of orthosteric ligands. CB1 PAMs have been shown to potentiate the therapeutic effects of cannabinoids while potentially avoiding some of the unwanted psychoactive effects associated with direct agonists. nih.gov

Receptor regulation, including phenomena like desensitization and downregulation, occurs after repeated or prolonged exposure to an agonist. Chronic administration of CB1 agonists like Δ⁹-THC leads to a reduction in the number and sensitivity of CB1 receptors, which underlies the development of tolerance to many of its effects. wikipedia.org Given that Ethyl-Δ⁹-THC is predicted to be a CB1 receptor agonist (albeit a weaker one), it would likely induce similar receptor regulation phenomena upon chronic exposure, although potentially to a lesser degree or over a longer timescale compared to more potent agonists.

Metabolism and Biotransformation of Ethyl Delta 9 Tetrahydrocannabinol

In Vitro and In Vivo Metabolic Pathways

The metabolism of ethyl-THC, similar to its propyl and methyl homologs, primarily occurs through two main pathways in vivo and in vitro: hydroxylation of the terpene moiety and oxidation of the alkyl side chain. The general pattern of metabolism involves initial hydroxylation followed by further oxidation to more polar compounds.

Hepatic Cytochrome P450 Enzyme Involvement (e.g., CYP2C9)

The initial and most significant step in the metabolism of cannabinoids like delta-9-tetrahydrocannabinol (Δ⁹-THC) is mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov Specifically, CYP2C9 has been identified as a major enzyme responsible for the hydroxylation of Δ⁹-THC. wikipedia.orgnih.govnih.gov This enzyme catalyzes the formation of 11-hydroxy-Δ⁹-THC (11-OH-THC), a key psychoactive metabolite. wikipedia.orgepa.gov Studies have shown that individuals with genetic variations leading to reduced CYP2C9 function exhibit significantly higher plasma concentrations of THC after oral administration. wikipedia.org While CYP3A4 is also involved, particularly in the hydroxylation at other positions, CYP2C9 is the primary catalyst for the crucial 11-hydroxylation. nih.govnih.gov

Hydroxylation and Subsequent Oxidation Processes

Following the initial hydroxylation, the metabolic cascade continues with further oxidation. nih.govnih.gov The primary active metabolite, 11-OH-THC, is subsequently oxidized by liver alcohol-dehydrogenase enzymes to form 11-nor-9-carboxy-Δ⁹-THC (THC-COOH). wikipedia.orgepa.gov This carboxylation step is a critical detoxification pathway, as THC-COOH is an inactive metabolite. nih.gov Further metabolism can lead to the formation of di- and tri-hydroxy compounds, ketones, and aldehydes. researchgate.net Microbial biotransformation studies have also demonstrated that various bacteria can hydroxylate and further oxidize the alkyl side chain of Δ⁹-THC, leading to the formation of hydroxy, carboxy, and ester functionalities. nih.govnih.gov

Phase II Metabolism and Conjugation Reactions

Following Phase I metabolism, the resulting metabolites, particularly those with hydroxyl or carboxyl groups, undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

Glucuronidation Pathways

Glucuronidation is a major Phase II metabolic pathway for THC and its metabolites. springermedizin.denih.gov The enzyme UDP-glucuronosyltransferase (UGT) is responsible for this process. springermedizin.de Specifically, UGT1A9 and UGT1A10 have been identified as the key enzymes for the glucuronidation of Δ⁹-THC and 11-OH-THC. springermedizin.de The resulting glucuronide conjugates are more water-soluble and are readily excreted in the urine and feces. nih.gov The primary glucuronide conjugate found in urine is THC-COOH-glucuronide, while 11-OH-THC is the main form found in feces. nih.govresearchgate.net In vitro studies have shown that 11-OH-Δ⁹-THC can be glucuronidated at either the phenolic or the alcoholic hydroxy group, with no double glucuronidation observed. nih.govresearchgate.net

Formation of Glutathione (B108866) and Cysteine Adducts

Glutathione (GSH) conjugation represents another Phase II detoxification pathway. Glutathione, a tripeptide, provides sulfhydryl groups for the conjugation of toxic metabolites of various xenobiotics. nih.gov While direct evidence for the formation of glutathione and cysteine adducts with ethyl-THC is limited, studies on Δ⁹-THC have shown a decrease in liver and kidney glutathione levels in mice following administration. nih.gov This suggests a potential role for glutathione in the metabolism and disposition of cannabinoids, possibly through the formation of conjugates with reactive metabolites.

Species-Specific Metabolic Differences in Preclinical Models

The in vivo metabolism of Ethyl-delta-9-tetrahydrocannabinol has been investigated in preclinical models, with the mouse being a key species for these studies. Research has demonstrated that the metabolism of Ethyl-delta-9-THC in mice shares similarities with its higher homologues, yet also exhibits distinct characteristics. nih.gov

In a study involving male Charles River CD-1 mice, Ethyl-delta-9-THC was administered to investigate its hepatic metabolites. The primary route of metabolism was found to be oxidation. A significant finding was that, in comparison to other homologues, there was less metabolic activity at the C-8 position of the terpene ring. Furthermore, a larger proportion of the metabolic products was accounted for by the 11-oic acid metabolite. nih.gov

Five distinct metabolites of Ethyl-delta-9-THC were identified in these mouse studies. The minor metabolites were predominantly dihydroxylated compounds and hydroxylated derivatives of ethyl-delta-9-THC-11-oic acid. A notable metabolite produced was a dihydro-metabolite, specifically the C-9-axial-COOH isomer of ethyl-hexahydrocannabinol-11-oic acid. Additionally, trace amounts of ethyl-CBN-11-oic acid were also detected as a product of Ethyl-delta-9-THC metabolism. nih.gov In contrast, side-chain hydroxylated metabolites were not detected in these studies. nih.gov

For comparison, the metabolism of the related compound, Ethyl-delta-8-tetrahydrocannabinol (Ethyl-delta-8-THC), was also studied in the same mouse model. Six metabolites were identified, with the metabolic positions on the terpene ring being similar to those of its higher homologues. The major metabolite of Ethyl-delta-8-THC, constituting approximately 95% of the metabolic fraction, was identified as ethyl-delta-8-THC-11-oic acid. nih.gov

Table 1: Identified Metabolites of Ethyl-delta-9-THC in Mice

Metabolite ClassSpecific Metabolites IdentifiedRelative Abundance
Major Metabolite Ethyl-delta-9-THC-11-oic acidHigh
Minor Metabolites Dihydroxylated compoundsMinor
Hydroxylated derivatives of ethyl-delta-9-THC-11-oic acidMinor
Other Metabolites C-9-axial-COOH isomer of ethyl-hexahydrocannabinol-11-oic acidPresent
Ethyl-CBN-11-oic acidTrace

Proposed Metabolic Pathways for Novel Analogues

The metabolic pathways for novel analogues of this compound can be proposed based on the established metabolism of closely related cannabinoids, primarily delta-9-tetrahydrocannabinol (THC). The metabolism of THC is extensively studied and largely involves the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.gov

The primary metabolic pathway for THC is initiated by hydroxylation. The most significant hydroxylation occurs at the C-11 position, forming the active metabolite 11-hydroxy-THC (11-OH-THC). wikipedia.orgnih.gov This reaction is primarily catalyzed by CYP2C9 and CYP3A4 enzymes. wikipedia.org Subsequently, 11-OH-THC is further oxidized to 11-nor-9-carboxy-THC (THC-COOH), which is an inactive metabolite. wikipedia.orgnih.gov Minor hydroxylation also occurs at the C-8 position. nih.gov

Given the structural similarity, it is proposed that novel analogues of Ethyl-delta-9-THC would follow a similar metabolic fate. The presence of the ethyl group in place of the pentyl side chain is not expected to alter the primary sites of enzymatic attack on the cannabinoid core structure.

Proposed General Metabolic Pathway for Novel Ethyl-delta-9-THC Analogues:

Phase I Metabolism (Functionalization):

Hydroxylation: The primary step is likely to be the hydroxylation of the ethyl-tetrahydrocannabinol core. Based on the metabolism of Ethyl-delta-9-THC in mice, the most probable site for this hydroxylation is the C-11 position, leading to the formation of 11-hydroxy-ethyl-delta-9-THC. This reaction would be mediated by CYP450 enzymes, with CYP2C9 and CYP3A4 being strong candidates based on their role in THC metabolism. wikipedia.org

Oxidation: Following hydroxylation, the 11-hydroxy metabolite is expected to undergo further oxidation to form the corresponding carboxylic acid derivative, Ethyl-delta-9-THC-11-oic acid. This aligns with the finding that the 11-oic acid is a major metabolite of Ethyl-delta-9-THC. nih.gov

Other Oxidative Reactions: Minor metabolic pathways could involve hydroxylation at other positions, such as C-8, and the formation of dihydroxylated metabolites, as observed in the metabolism of Ethyl-delta-9-THC. nih.gov

Phase II Metabolism (Conjugation):

Glucuronidation: The hydroxylated and carboxylated metabolites produced in Phase I are likely to undergo conjugation with glucuronic acid to form more water-soluble compounds that can be readily excreted from the body. This is a common pathway for the elimination of THC metabolites.

Table 2: Proposed Key Enzymes and Reactions in the Metabolism of Novel Ethyl-delta-9-THC Analogues

Metabolic PhaseKey Enzyme FamilyProposed ReactionExpected Metabolite Type
Phase I Cytochrome P450 (CYP)HydroxylationHydroxylated analogues
(e.g., CYP2C9, CYP3A4)OxidationCarboxylic acid analogues
Phase II UDP-glucuronosyltransferases (UGTs)GlucuronidationGlucuronide conjugates

It is important to note that these are proposed pathways based on existing knowledge of cannabinoid metabolism. The actual metabolic profile of any novel analogue would need to be confirmed through specific in vitro and in vivo studies. Variations in the structure of the analogue could influence the preferred metabolic route and the specific enzymes involved.

Preclinical Investigations of Ethyl Delta 9 Tetrahydrocannabinol Biological Activity

In Vitro Cellular and Molecular Models

Studies in Immune System Cells (e.g., Macrophage Differentiation, Lymphocyte Function)

Preclinical studies using in vitro models have demonstrated that Δ9-THC significantly modulates the function of key immune cells. Research shows that Δ9-THC can block the differentiation of bone marrow-derived cells into macrophages in a dose-dependent manner. nih.govnih.gov This effect is attributed to the inhibition of reactive oxygen species (ROS) production and appears to be independent of the classic cannabinoid receptors CB1 and CB2. nih.gov

In studies on mature immune cells, Δ9-THC has been shown to suppress the proliferation of human T-lymphocytes and inhibit the release of interferon-gamma, skewing the cytokine balance towards a type 2 response. nih.gov These effects are largely dependent on the CB2 receptor. nih.gov Furthermore, Δ9-THC can decrease the phagocytic activity of macrophages in a dose-dependent manner. onlinescientificresearch.com In contrast, some research indicates that at certain concentrations, Δ9-THC does not affect the DNA synthesis of resting normal human lymphocytes or their responses to specific stimulants. nih.gov The compound has also been identified as a modulator of Toll-like receptor (TLR) 3 and 4 signaling in immune cells, which are critical for initiating responses to viral and bacterial pathogens. nih.gov

Cell TypeFindingReceptor/Mechanism InvolvedReference
Bone Marrow-Derived CellsInhibited differentiation into macrophages.Inhibition of Reactive Oxygen Species (ROS); Independent of CB1/CB2. nih.govnih.gov
Human T-LymphocytesSuppressed proliferation and interferon-gamma release.CB2 Receptor nih.gov
MacrophagesDecreased phagocytosis in a dose-dependent manner.Not specified. onlinescientificresearch.com
Peripheral Blood Mononuclear Cells (PBMCs)Modulated Toll-like receptor (TLR) 3 and 4 signaling.TLR3, TLR4 nih.gov
Human LymphocytesNo effect on DNA synthesis or response to phytohemagglutinin.Not applicable. nih.gov

Impact on Cellular Signaling Cascades and Gene Expression (e.g., cAMP, NF-kappa B/Rel, CREB, iNOS)

The biological effects of Δ9-THC are mediated through its influence on various intracellular signaling pathways. A primary mechanism is the activation of CB1 receptors, which are G protein-coupled receptors that typically inhibit adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). wikipedia.orgnih.gov However, studies on chronic exposure in animal models have shown that this can lead to a compensatory enhancement of the cAMP pathway, with significant increases in cAMP levels and the activity of its dependent enzyme, protein kinase A (PKA). nih.gov

The compound's effect on the NF-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression, is complex. In studies using BV-2 microglial cells, Δ9-THC, unlike cannabidiol (B1668261) (CBD), did not reduce the activity of the NF-κB pathway directly. nih.govnih.gov However, both cannabinoids were found to decrease the activation of the LPS-induced STAT1 transcription factor, which is a key component of interferon-β-dependent proinflammatory processes. nih.govnih.gov

Research has also focused on the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and long-term memory. Acute administration of Δ9-THC in rats was shown to significantly increase the levels of phosphorylated CREB (p-CREB) in the granule cell layer of the cerebellum. nih.govresearchgate.net Conversely, chronic administration led to a marked attenuation of p-CREB density. nih.govresearchgate.net

Furthermore, Δ9-THC affects the expression of inducible nitric oxide synthase (iNOS). It has been shown to increase nitric oxide production in neonatal cardiac cells by inducing iNOS activity through a CB2 receptor-dependent mechanism. wikipedia.org In contrast, alveolar macrophages from marijuana smokers show a suppressed ability to release nitric oxide. nih.gov

Signaling Pathway/TargetEffect of Δ9-THCCell/System ContextReference
cAMPAcute exposure decreases levels; chronic exposure increases levels.Neuronal cells; Rat brain regions. wikipedia.orgnih.govnih.gov
NF-kappa B (NF-κB)Does not directly reduce activity, but interferes with related proinflammatory pathways (e.g., STAT1).BV-2 microglial cells. nih.govnih.gov
CREBAcute exposure increases phosphorylation; chronic exposure attenuates it.Rat cerebellum. nih.govresearchgate.net
iNOSIncreases activity in cardiac cells; suppressed release of its product (NO) in alveolar macrophages.Neonatal cardiac cells; Human alveolar macrophages. nih.govwikipedia.org

Evaluation in Neuronal Cell Systems and Neurotransmitter Release Modulation

Analogs of Δ9-THC, including ethyl-delta-9-tetrahydrocannabinol, are known to modulate neurotransmitter release, which influences processes such as pain perception and mood regulation. evitachem.com Studies using positron emission tomography in humans have demonstrated that Δ9-THC induces dopamine (B1211576) release in the ventral striatum, a key brain region associated with reward and motivation. nih.gov This finding suggests that the endocannabinoid system is involved in regulating striatal dopamine release. nih.gov

In cultured rat hippocampal neurons, prolonged exposure to Δ9-THC leads to functional desensitization of cannabinoid receptors. nih.gov This results in a reduced ability of cannabinoid agonists to inhibit synaptic transmission. nih.gov This desensitization was found to be less pronounced than that produced by a full agonist, reflecting Δ9-THC's status as a partial agonist at the CB1 receptor. wikipedia.orgnih.gov

Inhibition of Viral Replication in Specific Cellular Models

In vitro studies have revealed that Δ9-THC can inhibit the replication of certain viruses. Specifically, micromolar concentrations of Δ9-THC were found to inhibit the reactivation and lytic replication of gamma oncogenic herpesviruses, including Kaposi's Sarcoma-Associated Herpesvirus (KSHV) and Epstein-Barr virus (EBV), in infected B cells. nih.govnih.gov The inhibitory effect was shown to be selective, as concentrations that blocked gamma herpesvirus replication had no effect on the replication of herpes simplex virus type 1 (HSV-1) or on cell growth. nih.govnih.gov The mechanism for this antiviral activity involves the specific inhibition of the immediate early ORF 50 gene promoter, which is crucial for initiating the lytic replication cycle of these viruses. nih.govnih.gov

Effects on Reproductive Cell Function

The impact of Δ9-THC has been investigated in early embryonic cell types, providing insights into its potential effects on reproductive cell function. In a study using an in vitro differentiation system, Δ9-THC was shown to increase the proliferation of naïve mouse embryonic stem cells (ESCs). elifesciences.org This proliferative effect was dependent on the CB1 receptor. elifesciences.org Interestingly, the same effect was not observed in their primed counterparts, epiblast-like cells (EpiLCs), indicating a differential impact of the compound on cells at distinct stages of early embryonic development. elifesciences.org

In Vivo Animal Models for Pharmacological Characterization

Animal models have been instrumental in characterizing the pharmacological profile of Δ9-THC. Studies in rats have shown that chronic administration leads to the development of tolerance to its analgesic and hypolocomotor effects. nih.govnih.gov This tolerance is associated with significant biochemical changes in the brain, including a marked reduction in CB1 receptor density in regions such as the cerebellum, hippocampus, and striatum. nih.gov

The compound's effects on brain structure and function have also been examined. In adolescent rats, exposure to Δ9-THC has been linked to increased expression of astrocytic markers like Glial Fibrillary Acidic Protein (GFAP) in adulthood, suggesting long-term alterations in astrocytic reactivity. nih.gov

In a rat model of endotoxemia, Δ9-THC demonstrated cardiovascular protective effects. plos.orgresearchgate.net The treatment was associated with the conservation of cardiac function and endothelium-dependent relaxation of the aorta. plos.orgresearchgate.net These effects were linked to the modulation of endothelial nitric oxide synthase (eNOS) and cyclooxygenase-2 (COX-2) density, as well as reductions in oxidative and nitrative stress markers. plos.orgresearchgate.net Furthermore, research in mice using intracranial self-stimulation (ICSS), a model for motivated behavior, has shown that Δ9-THC can attenuate reinforced behaviors, an effect blocked by a CB1 receptor antagonist. nih.gov

Animal ModelKey FindingAssociated Mechanism/ObservationReference
RatDevelopment of tolerance to analgesic and hypolocomotor effects after chronic exposure.Downregulation of CB1 receptors in the cerebellum, hippocampus, and striatum. nih.govnih.gov
RatIncreased astrocytic reactivity (GFAP expression) in adulthood after adolescent exposure.Long-term alterations in brain cell function. nih.gov
Rat (Endotoxemia Model)Conserved cardiovascular function.Modulation of eNOS/COX-2; reduction of oxidative/nitrative stress. plos.orgresearchgate.net
MouseAttenuation of intracranial self-stimulation (reinforced behavior).Mediated by CB1 receptors. nih.gov

Application of the Cannabinoid Tetrad Paradigm

No studies were found that have applied the cannabinoid tetrad paradigm to this compound. The cannabinoid tetrad is a standard preclinical screening method used in rodents to assess the effects of cannabinoid receptor agonists. wikipedia.orgdntb.gov.ua This battery of tests measures four key indicators: hypolocomotion (reduced spontaneous movement), catalepsy (a trance-like state), hypothermia (reduced body temperature), and analgesia (pain relief). wikipedia.orgnih.gov While these effects are well-documented for THC, similar investigations into its ethyl homolog have not been published. nih.govjohnshopkins.edunih.gov

Drug Discrimination Studies in Laboratory Animals

There is no available data from drug discrimination studies conducted on this compound. Drug discrimination is a behavioral pharmacology procedure used to evaluate the subjective effects of drugs in animals. uthscsa.edunih.govresearchgate.netnih.gov In these studies, animals are trained to recognize the interoceptive cues of a specific drug, such as THC, and respond accordingly to receive a reward. uthscsa.edunih.gov This method is crucial for understanding the psychoactive properties and abuse potential of a compound. The pharmacological specificity of the discriminative stimulus effects of THC has been well-established, but it is unknown if this compound would produce similar effects. nih.gov

Behavioral Phenotyping in Rodents

Comprehensive behavioral phenotyping studies of this compound in rodents are not present in the available literature. Such studies typically involve a range of behavioral tests to characterize the effects of a compound on locomotion, anxiety, cognition, and social behavior. nih.govmdpi.comnih.gov Research on THC has demonstrated distinct behavioral effects, including impacts on anxiety, locomotion, and place preference, which can be sex-dependent. nih.govetsu.eduresearchgate.net However, whether this compound produces a similar or distinct behavioral profile remains uninvestigated.

Neuroendocrine System Modulation in Preclinical Models

Information regarding the modulation of the neuroendocrine system by this compound in preclinical models is not available. The endocannabinoid system is known to interact with and regulate neuroendocrine functions. nih.govnih.govmdpi.com Studies on THC have shown that it can alter the release of various hormones and affect signaling pathways in brain regions like the hippocampus. nih.govmdpi.comnih.gov The impact of the ethyl homolog on these systems has not been explored.

Immunomodulatory Effects in Animal Models

There are no published studies examining the specific immunomodulatory effects of this compound in animal models. Cannabinoid receptors, particularly CB2 receptors, are highly expressed in immune cells, and compounds like THC have been shown to possess immune-suppressive and anti-inflammatory properties. researchgate.netnih.govyoutube.com They can modulate the production and release of cytokines, which are key signaling molecules in the immune system. nih.govnih.gov The potential for this compound to influence immune responses is currently unknown.

Structure Activity Relationship Sar Studies of Ethyl Delta 9 Tetrahydrocannabinol and Analogues

Identification of Critical Pharmacophore Features for Receptor Affinity and Efficacy

The classical cannabinoid scaffold, exemplified by delta-9-tetrahydrocannabinol (THC), possesses distinct regions that have been extensively studied to understand how modifications influence receptor binding and functional activity. These key pharmacophoric regions are the C3 side chain, the C1 phenolic hydroxyl group, the aromatic A-ring, the pyran B-ring, and the cyclohexenyl C-ring. nih.gov

The length and structure of the alkyl side chain at the C3 position of the aromatic A-ring have a profound impact on cannabinoid receptor affinity and efficacy. nih.govnih.gov Generally, there is a direct correlation between the length of this side chain and the binding affinity for both CB1 and CB2 receptors. nih.govmdpi.com

Chain Length: An increase in the number of carbon atoms in the alkyl chain, typically up to eight carbons, leads to a corresponding increase in binding affinity at both CB1 and CB2 receptors. nih.govcaymanchem.com For instance, synthetic analogs of Δ⁹-THC with side chains longer than the natural five-carbon (pentyl) chain have demonstrated significantly higher potency. caymanchem.com Conversely, shortening the alkyl chain, as seen in tetrahydrocannabivarin (B162180) (THCV) with its propyl (three-carbon) chain, results in a reduction in potency at the CB1 receptor. mdpi.com While specific binding affinity data for ethyl-substituted THC is not widely published, functional activity studies indicate a decrease in receptor affinity as the chain length decreases. nih.gov

Branching and Unsaturation: Introducing branching or unsaturation into the alkyl side chain can also modulate activity. For example, the dimethylheptyl (DMH) side chain, a branched seven-carbon chain, is a characteristic of several high-affinity, high-efficacy cannabinoid receptor ligands. nih.gov The introduction of unsaturation, such as a double or triple bond, within the alkyl chain does not appear to significantly alter CB1 receptor binding affinity when compared to saturated chains of the same length. nih.gov

Cyclic and Aryl Substituents: Replacing the linear alkyl chain with cyclic or aryl groups has also been explored. Some Δ⁸-THC analogues with C3-aryl or 1',1'-cycloalkyl substituents have shown enhanced binding affinities for both CB1 and CB2 receptors compared to Δ⁸-THC itself. nih.gov

Modification at C3Effect on Receptor Affinity/EfficacyExample Compound(s)
Increased alkyl chain length (up to 8 carbons)Increased affinity for CB1 and CB2 receptorsHeptyl-THC, Octyl-THC
Decreased alkyl chain lengthDecreased affinity and potencyTetrahydrocannabivarin (THCV)
Branched alkyl chainHigh affinity and efficacy(-)-11-hydroxy-dimethylheptyl-delta-8-tetrahydrocannabinol (HU-210)
Unsaturated alkyl chainNo significant change in CB1 affinity compared to saturated equivalentAnalogues with unsaturated 8-carbon chains
Aryl or cycloalkyl substituentsCan enhance binding affinitiesCertain Δ⁸-THC analogues

The phenolic hydroxyl group at the C1 position of the aromatic A-ring is another critical pharmacophore for cannabinoid activity. nih.govnih.gov This group is believed to act as a hydrogen bond donor, a crucial interaction for binding to cannabinoid receptors. drugdesign.org

Removal or Etherification: The removal of this hydroxyl group or its conversion to an ether linkage often leads to a dramatic decrease in affinity for the CB1 receptor, while sometimes increasing selectivity for the CB2 receptor. nih.govnih.gov For example, the deoxy-Δ⁸-THC analog, which lacks the phenolic hydroxyl, exhibits over 300-fold selectivity for the CB2 receptor. nih.gov Similarly, etherification of the phenol (B47542) can result in compounds with significant CB2 selectivity. nih.gov

Hydrogen Bonding: The orientation of the phenolic hydroxyl group and its ability to participate in hydrogen bonding are considered essential for pharmacological activity. nih.gov Studies have been designed to investigate whether the hydrogen or the oxygen atom of the hydroxyl group is more critical for this interaction. nih.gov Molecular dynamics simulations suggest that a stable hydrogen bond between the C1 hydroxyl and the S383 residue of the CB1 receptor is a key feature for high-potency ligands like THC. nih.gov

Modification at C1Effect on Receptor Affinity/SelectivityExample Compound(s)
Removal of phenolic hydroxylDrastic decrease in CB1 affinity, increased CB2 selectivityDeoxy-Δ⁸-THC
Etherification of phenolic hydroxylSignificant selectivity for CB2 receptorL759633

C9 Substituents: The methyl group at the C9 position is a common feature of classical cannabinoids. Replacing this methyl group with other substituents, such as a hydroxyl group (as in CP55940) or a carbonyl group (as in Nabilone), can improve affinity for cannabinoid receptors. nih.gov The orientation of the substituent at the C9 position is also important for activity. acs.org

Tricyclic Core Modifications: While early SAR studies suggested that the pyran ring (B-ring) was not an absolute requirement for cannabimimetic activity, subsequent research has shown that modifications to this ring can significantly alter receptor affinity and selectivity. mdpi.com For example, opening the pyran ring leads to cannabidiol (B1668261) (CBD) type compounds, which generally have a low affinity for CB1 and CB2 receptors. mdpi.com The stability of the tricyclic ring moiety and its interactions with the receptor are crucial for potent agonism. nih.gov

ModificationEffect on Receptor AffinityExample Compound(s)
Substitution of C9 methyl with hydroxylImproved affinityCP55940
Substitution of C9 methyl with carbonylImproved affinityNabilone
Pyran ring openingLow affinity for CB1 and CB2Cannabidiol (CBD)

Stereochemical Influences on Biological Activity and Receptor Selectivity

Delta-9-tetrahydrocannabinol has two stereogenic centers at C-6a and C-10a, leading to the possibility of different stereoisomers (enantiomers and diastereomers). acs.org The stereochemistry of the cannabinoid molecule plays a critical role in its biological activity and receptor selectivity.

The naturally occurring and most psychoactive form of THC is (−)-trans-Δ⁹-THC. nih.gov Its enantiomer, (+)-trans-Δ⁹-THC, exhibits significantly lower cannabimimetic activity. The cis-isomers of Δ⁹-THC also show different activity profiles. For instance, (−)-Δ⁹-cis-THC has been shown to have a lower binding affinity for both CB1 and CB2 receptors compared to (−)-Δ⁹-trans-THC. acs.org

The synthesis of hexahydrocannabinol (B1216694) (HHC), a hydrogenated derivative of THC, results in two epimers: (9R)-HHC and (9S)-HHC. nih.gov In vitro and in vivo studies have demonstrated that (9R)-HHC has a pharmacological profile similar to that of Δ⁹-THC, while (9S)-HHC is significantly less active. nih.gov This highlights the importance of the specific three-dimensional arrangement of atoms for effective interaction with cannabinoid receptors.

Rational Design and Development of Potent and Selective Cannabinoid Ligands

The knowledge gained from SAR studies has been instrumental in the rational design and development of novel cannabinoid ligands with improved potency, selectivity, and pharmacokinetic properties. nih.govrsc.org The goal is often to create compounds that target a specific cannabinoid receptor (CB1 or CB2) to achieve desired therapeutic effects while minimizing unwanted side effects. nih.govrsc.org

Strategies for rational drug design in the cannabinoid field include:

Molecular Hybridization: Combining structural features from different known ligands to create new hybrid molecules with enhanced properties. nih.gov

Scaffold Hopping: Replacing the core structure of a known ligand with a different scaffold while retaining key pharmacophoric elements. rsc.org

Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to improve activity or pharmacokinetics. rsc.org

These approaches have led to the development of highly selective CB2 receptor agonists, which are of interest for their potential therapeutic applications without the psychoactive effects associated with CB1 receptor activation. nih.govresearchgate.net For example, by applying a three-dimensional quantitative structure-selectivity relationship (3D-QSSAR) analysis, researchers have successfully designed highly selective CB2 ligands. researchgate.net

Ligand-Receptor Binding Mode Analysis through Computational Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods such as molecular docking and molecular dynamics (MD) simulations have become invaluable tools for understanding the interactions between cannabinoid ligands and their receptors at the molecular level. researchgate.netnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking studies have been used to identify key amino acid residues within the binding pocket of CB1 and CB2 receptors that interact with THC and its analogs. nih.gov These studies help to rationalize the observed SAR and guide the design of new ligands. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. scielo.org.mxsmf.mx Recent cryo-electron microscopy (cryo-EM) structures of the CB1 receptor in complex with agonists have provided a detailed template for these simulations. nih.govresearchgate.net MD simulations of THC and its analogs have revealed how subtle differences in ligand structure can lead to significant changes in binding stability and receptor activation, explaining variations in potency and efficacy. nih.govresearchgate.net For example, simulations have shown that high-potency THC analogs with longer alkyl chains form more frequent and stable interactions with key residues in the CB1 receptor binding pocket. nih.gov

These computational approaches, in conjunction with experimental data, provide a powerful platform for elucidating the structural basis of cannabinoid activity and for the rational design of next-generation cannabinoid-based therapeutics. researchgate.net

Analytical Methodologies for Characterization and Detection of Ethyl Delta 9 Tetrahydrocannabinol

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of ethyl-Δ9-THC, providing the necessary separation from a complex matrix of other cannabinoids and sample components.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of ethyl-Δ9-THC. researchgate.netojp.gov This technique offers high sensitivity and specificity, making it suitable for detecting trace amounts of the compound. For GC analysis of cannabinoids, derivatization is often a necessary step to increase the volatility of the analytes. nih.govcannabissciencetech.com This chemical modification helps to prevent thermal degradation of cannabinoids in the hot GC inlet, which can otherwise lead to inaccurate quantification. youtube.com Silylation is a common derivatization technique used for this purpose. cannabissciencetech.com

The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. In MS/MS, specific precursor ions are selected and fragmented further to produce product ions, enhancing the selectivity of the analysis. nih.gov This is particularly useful for distinguishing between isomers like Δ8-THC and Δ9-THC, which can be challenging due to their similar structures. nih.govnih.gov The use of deuterated internal standards is a common practice to ensure accurate quantification by correcting for any loss of analyte during sample preparation and analysis. ojp.gov

Key GC-MS/MS Parameters for Cannabinoid Analysis:

ParameterTypical Setting
Column Varies (e.g., Agilent 7890A GC)
Derivatization Silylation (e.g., MSTFA) or Methylation
Ionization Mode Electron Impact (EI) or Negative Ion Chemical Ionization (NCI) nih.gov
Detection Tandem Mass Spectrometry (MS/MS)
Internal Standards Deuterated analogs (e.g., Δ9-THC-d3)

Thin Layer Chromatography (TLC, HPTLC) for Screening Applications

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the preliminary screening of cannabinoids. bohrium.com These methods are relatively low-cost, can analyze multiple samples simultaneously, and are particularly useful in resource-limited settings. bohrium.comijmas.com TLC separates compounds based on their differential migration on a stationary phase (e.g., silica (B1680970) gel) with a specific mobile phase. ijmas.com

After separation, the cannabinoids are visualized using a colorimetric reagent, such as Fast Blue B salt, which produces distinct colored spots for different cannabinoids. nih.gov While TLC is primarily a qualitative or semi-quantitative technique, densitometry can be used for more accurate quantification of the separated compounds. researchgate.net Various solvent systems have been developed to optimize the separation of different cannabinoids. ijmas.com

Common TLC Systems for Cannabinoid Screening:

ComponentDescription
Stationary Phase Silica gel 60 F254 plates nih.gov
Mobile Phase e.g., Hexane (B92381):Ethyl ether (8:2 v:v) nih.gov or Toluene-diethylamine (20:1) future4200.com
Visualization Reagent Fast Blue B salt solution or Vanillin/H2SO4 ijmas.comnih.gov

Spectroscopic and Spectro-Electrochemical Methods for Compound Identification

Spectroscopic techniques provide detailed information about the chemical structure of ethyl-Δ9-THC. Fourier Transform Infrared (FTIR) spectroscopy can identify the functional groups present in the molecule. orientjchem.org A recent study introduced a spectro-electrochemical method for the detection of Δ9-THC. orientjchem.org This approach combines cyclic voltammetry with FTIR analysis to identify the compound based on the oxidation of its phenol (B47542) group. orientjchem.org The method demonstrated a linear detection range and a low detection limit, proving its potential for forensic and analytical applications. orientjchem.org

Electrospray ionization coupled with Fourier transform ion cyclotron resonance mass spectrometry (ESI-FT-ICR MS) has also been used for the direct and rapid analysis of cannabinoids in samples. rsc.org This high-resolution mass spectrometry technique can detect a wide range of cannabinoid species, including dimers and trimers. rsc.org

Development of Optimized Sample Preparation and Extraction Techniques

The accuracy of any analytical method heavily relies on the efficiency of the sample preparation and extraction process. scioninstruments.com The goal is to isolate the analyte of interest from the sample matrix while removing interfering substances. Common techniques for extracting cannabinoids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govscioninstruments.com

For solid samples like plant material, the initial steps typically involve grinding to increase the surface area, followed by extraction with an organic solvent such as hexane or methanol. scioninstruments.comgoogle.com For biological matrices like blood or urine, protein precipitation followed by LLE or SPE is a common approach. nih.govnih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis, has also been adapted for the extraction of cannabinoids from various matrices. wur.nl

Common Sample Preparation Steps:

StepPurpose
Homogenization/Grinding Increase sample surface area for efficient extraction. scioninstruments.com
Extraction Solubilize cannabinoids using an appropriate solvent (e.g., hexane, methanol, acetonitrile). scioninstruments.comwur.nl
Clean-up Remove interfering substances using techniques like SPE or LLE. nih.govscioninstruments.com
Concentration Evaporate the solvent to increase the analyte concentration. scioninstruments.com
Reconstitution Dissolve the dried extract in a solvent compatible with the analytical instrument. scioninstruments.com

Implementation of High-Throughput Analytical Procedures in Research Settings

In research and forensic toxicology, the ability to process a large number of samples quickly and efficiently is crucial. High-throughput analytical procedures are designed to meet this demand by automating and streamlining the analytical workflow. researchgate.net This often involves the use of automated liquid handlers for sample preparation and rapid chromatographic methods with short run times. questdiagnostics.com

LC-MS/MS is particularly well-suited for high-throughput analysis due to its speed and sensitivity. researchgate.net Methods have been developed for the rapid quantification of cannabinoids in various matrices, allowing for the analysis of a large number of samples in a short period. researchgate.netresearchgate.net These high-throughput methods are essential for large-scale studies, clinical trials, and forensic casework where timely results are critical. questdiagnostics.comresearchgate.net

Comparative Academic Research of Ethyl Delta 9 Tetrahydrocannabinol with Other Cannabinoids

Comparisons with Endocannabinoids (e.g., Anandamide (B1667382), 2-Arachidonoylglycerol)

The endocannabinoid system (ECS) relies on endogenous ligands, primarily Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG), to modulate a vast array of physiological processes. nih.govresearchgate.net Ethyl-Δ⁹-THC, as an exogenous compound, interacts with this system differently than its native ligands.

Anandamide and 2-AG are both derived from fatty acids and are produced on-demand in response to physiological stimuli. researchgate.net Structurally, they are flexible, long-chain molecules, which contrasts with the rigid, tricyclic terpenophenolic structure of Ethyl-Δ⁹-THC. nih.govwikipedia.org

Functionally, a key distinction lies in their efficacy at cannabinoid receptors. 2-AG is considered a full agonist at both CB1 and CB2 receptors, meaning it elicits a maximal response from the receptor. researchgate.netnih.govresearchgate.net Anandamide, conversely, typically acts as a partial agonist, producing a submaximal response even at high concentrations. researchgate.netresearchgate.net While specific functional activity data for Ethyl-Δ⁹-THC is not widely published, its close structural similarity to Δ⁹-THC—itself a partial agonist—suggests it also functions as a partial agonist. nih.govwikipedia.org The primary difference in activity between Ethyl-Δ⁹-THC and endocannabinoids stems from its synthetic origin and structural class, leading to different binding kinetics and functional outcomes compared to the naturally produced, rapidly synthesized and degraded endocannabinoids.

Table 1: Comparison of Ethyl-Δ⁹-THC and Endocannabinoids

CompoundChemical ClassReceptor ActivityKnown CB1 Affinity (Ki)Known CB2 Affinity (Ki)
Ethyl-Δ⁹-THCClassical Cannabinoid (synthetic)Presumed Partial AgonistNot Published (Expected to be lower than Δ⁹-THC)Not Published (Expected to be lower than Δ⁹-THC)
Anandamide (AEA)N-acylethanolamine (endogenous)Partial Agonist~87.7 - 239.2 nM~439.5 nM
2-Arachidonoylglycerol (2-AG)Monoacylglycerol (endogenous)Full AgonistHigher than AnandamideHigher than Anandamide

Differentiation from Other Phytocannabinoids (e.g., Cannabidiol (B1668261), Cannabinol, Δ⁸-Tetrahydrocannabinol)

Ethyl-Δ⁹-THC is differentiated from naturally occurring phytocannabinoids not only by its synthetic origin but also by key structural and functional attributes.

All classical cannabinoids, including Ethyl-Δ⁹-THC, share a characteristic dibenzopyran ring structure. The primary point of structural divergence among these compounds is often the C3 alkyl side chain or modifications on the cyclohexene (B86901) ring.

Ethyl-Δ⁹-THC vs. Δ⁹-THC: The defining difference is the C3 side chain: an ethyl (C₂H₅) group in Ethyl-Δ⁹-THC versus a pentyl (C₅H₁₁) group in Δ⁹-THC. nih.gov

Ethyl-Δ⁹-THC vs. Δ⁸-THC: These are isomers differing in the position of a double bond in the cyclohexene ring. Ethyl-Δ⁹-THC has the double bond between carbons 9 and 10, while Δ⁸-THC has it between carbons 8 and 9. nih.gov

Ethyl-Δ⁹-THC vs. Cannabidiol (CBD): CBD lacks the pyran ring that is characteristic of the THC scaffold, possessing an open-ring structure instead. This fundamental difference accounts for its distinct pharmacological profile. caymanchem.com

Ethyl-Δ⁹-THC vs. Cannabinol (CBN): CBN is an oxidation product of THC. It features a fully aromatized cyclohexene ring, which differentiates it from the partial unsaturation seen in the THC structure. nih.gov

Table 2: Structural Comparison of Ethyl-Δ⁹-THC and Other Phytocannabinoids

CompoundMolecular FormulaKey Structural Feature
Ethyl-Δ⁹-THCC₁₉H₂₆O₂C3 Ethyl side chain; Δ⁹ double bond
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)C₂₁H₃₀O₂C3 Pentyl side chain; Δ⁹ double bond
Δ⁸-Tetrahydrocannabinol (Δ⁸-THC)C₂₁H₃₀O₂C3 Pentyl side chain; Δ⁸ double bond
Cannabidiol (CBD)C₂₁H₃₀O₂Open pyran ring
Cannabinol (CBN)C₂₁H₂₆O₂Aromatized cyclohexene ring

The affinity and functional activity of classical cannabinoids at CB1 and CB2 receptors are profoundly influenced by the length of the C3 alkyl side chain. plymouth.ac.ukresearchgate.net Structure-activity relationship (SAR) studies have consistently shown that an increase in the chain length from three carbons up to about eight carbons correlates with an increase in binding affinity. caymanchem.comresearchgate.net

Since Ethyl-Δ⁹-THC possesses a two-carbon (ethyl) chain, its binding affinity for both CB1 and CB2 receptors is predicted to be significantly lower than that of Δ⁹-THC with its five-carbon (pentyl) chain. caymanchem.complymouth.ac.uk While specific binding affinity data for ethyl-substituted THC analogs have not been published, functional activity studies confirm a decrease in receptor affinity that corresponds linearly with decreasing chain length. plymouth.ac.uk

In contrast:

Δ⁹-THC is a partial agonist with moderate affinity for both CB1 (Ki ≈ 25.1 - 40.7 nM) and CB2 (Ki ≈ 36 nM) receptors. nih.govnih.gov

Δ⁸-THC generally exhibits slightly lower affinity for the CB1 receptor compared to Δ⁹-THC and is also a partial agonist. nih.gov

Cannabidiol (CBD) has a very low affinity for the orthosteric (primary binding) site of CB1 and CB2 receptors and is often described as a negative allosteric modulator, meaning it can change the shape of the receptor to alter how other cannabinoids bind. windows.net

Cannabinol (CBN) is a low-affinity partial agonist at both CB1 (Ki ≈ 211.2 nM) and CB2 (Ki ≈ 126.4 nM) receptors, with significantly weaker potency than Δ⁹-THC. nih.gov

The metabolism of Ethyl-Δ⁹-THC follows a pattern similar to that of its higher homologues, Δ⁹-THC and Δ⁸-THC, primarily involving oxidation by cytochrome P450 (CYP450) enzymes in the liver. nih.govnih.govnih.gov

For Δ⁹-THC , the primary metabolic pathway involves hydroxylation at the C11 position to form the active metabolite 11-hydroxy-Δ⁹-THC (11-OH-THC), followed by oxidation to the inactive 11-nor-9-carboxy-THC (THC-COOH). nih.govnih.gov

Research on Ethyl-Δ⁹-THC metabolism in mice has identified a similar pathway. The major metabolite is ethyl-Δ⁹-THC-11-oic acid, the equivalent of THC-COOH. nih.gov A key difference noted was that metabolism at the C8 position was reduced compared to higher homologues, and a larger proportion of the metabolic fraction was accounted for by the 11-oic acid metabolite. nih.gov Side-chain hydroxylation was not detected. nih.gov

The metabolism of CBN also involves hydroxylation, producing metabolites like 11-OH-CBN. nih.gov

CBD is also metabolized by CYP enzymes but is notable for its ability to inhibit these same enzymes (e.g., CYP2C), which can affect the metabolism of other co-administered cannabinoids like Δ⁹-THC.

Comparison with Other Synthetic Cannabinoids (e.g., HU-210, CP55940, WIN55212-2)

Ethyl-Δ⁹-THC is a synthetic cannabinoid, but it belongs to the "classical" structural class, retaining the core dibenzopyran structure of THC. This distinguishes it from many other high-potency synthetic cannabinoids that fall into different chemical classes. These other synthetics were developed as research tools to probe the endocannabinoid system due to their high affinity and efficacy.

HU-210 is a classical cannabinoid analogue that is structurally very similar to THC but with modifications that dramatically increase its potency. It exhibits extremely high affinity for the CB1 receptor (Ki ≈ 0.061 nM), making it hundreds of times more potent than Δ⁹-THC.

CP55940 is a "non-classical" bicyclic cannabinoid that lacks the pyran ring of THC. It was instrumental in the initial mapping of cannabinoid receptors in the brain. It is a potent agonist with high affinity for both CB1 (Ki ≈ 0.5 - 5.0 nM) and CB2 (Ki ≈ 0.7 - 2.6 nM) receptors.

WIN55212-2 belongs to a different class entirely, the aminoalkylindoles. It is structurally dissimilar to THC but is a potent, full agonist at the CB1 receptor (Ki ≈ 1.9 nM) and also acts on the CB2 receptor. nih.gov

The primary distinction between Ethyl-Δ⁹-THC and these other synthetic cannabinoids is one of potency and affinity. While Ethyl-Δ⁹-THC is a synthetic modification of a natural product, its shortened alkyl chain predicts a lower affinity than Δ⁹-THC. In stark contrast, synthetic cannabinoids like HU-210, CP55940, and WIN55212-2 were specifically designed for high potency and affinity, which far exceed that of Δ⁹-THC and, by extension, Ethyl-Δ⁹-THC.

Table 3: Receptor Affinity Comparison of Ethyl-Δ⁹-THC and Other Synthetic Cannabinoids

CompoundChemical ClassCB1 Affinity (Ki)CB2 Affinity (Ki)
Ethyl-Δ⁹-THCClassical CannabinoidNot Published (Expected to be lower than Δ⁹-THC)Not Published (Expected to be lower than Δ⁹-THC)
Δ⁹-THC (for reference)Classical Cannabinoid (Phyto)~25.1 - 40.7 nM~36 nM
HU-210Classical Cannabinoid~0.061 nM~0.52 nM
CP55940Non-Classical Cannabinoid~0.5 - 5.0 nM~0.7 - 2.6 nM
WIN55212-2Aminoalkylindole~1.9 nM~0.28 nM

Advanced Research Perspectives and Future Directions for Ethyl Delta 9 Tetrahydrocannabinol

Elucidation of Novel Receptor-Independent Mechanisms of Action

While the primary targets of cannabinoids are the cannabinoid receptors CB1 and CB2, it is now understood that their biological effects are not mediated exclusively by these receptors. researchgate.net Phytocannabinoids and endocannabinoids can interact with a broader range of targets, sometimes referred to as the "endocannabinoidome," which includes other G protein-coupled receptors (GPCRs), ion channels, and nuclear receptors. researchgate.netnih.gov

A crucial area of future research for Ethyl-Δ9-THC is the systematic investigation of its activity at these non-CB1/CB2 targets. Key examples include the Transient Receptor Potential (TRP) channels, such as TRPV1, which is involved in pain sensation and is modulated by the endocannabinoid anandamide (B1667382). nih.gov Another important target is the orphan GPCR, GPR55, which is implicated in processes like inflammation and neuropathic pain.

Given that the alkyl side chain is a critical determinant of ligand-receptor interaction, the shorter ethyl chain of Ethyl-Δ9-THC is expected to confer a distinct interaction profile at these sites compared to the longer pentyl chain of Δ9-THC. Research should focus on comprehensive screening assays to determine the binding affinity and functional activity of Ethyl-Δ9-THC at a panel of these receptor-independent targets. Such studies would clarify whether Ethyl-Δ9-THC possesses a novel mechanism of action, potentially devoid of the CB1-mediated psychoactive effects associated with Δ9-THC, and could unveil new therapeutic avenues for this understudied compound.

Investigation of Differential Spatiotemporal Interactions at Cannabinoid Receptors

The interaction of cannabinoids with CB1 and CB2 receptors is highly sensitive to the structure of the ligand, particularly the length of the C3-alkyl side chain. nih.gov This chain interacts with a hydrophobic pocket within the receptor, and its length is a primary determinant of binding affinity and functional efficacy. nih.govnih.gov

Structure-activity relationship studies have consistently shown that a minimum of a three-carbon chain is necessary for significant agonist activity at the CB1 receptor. nih.govcaymanchem.com For instance, Δ9-tetrahydrocannabivarin (THCV), which has a three-carbon (propyl) chain, acts as a CB1 antagonist or a very weak partial agonist, exhibiting significantly lower potency than Δ9-THC with its five-carbon (pentyl) chain. nih.govnih.govresearchgate.net

Based on this established trend, it is strongly hypothesized that Ethyl-Δ9-THC, with its two-carbon chain, will have a markedly lower binding affinity and efficacy at both CB1 and CB2 receptors compared to Δ9-THC and even THCV. nih.gov Future research must empirically validate this through competitive radioligand binding assays and functional assays measuring G-protein activation or downstream signaling pathways. Advanced techniques like surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) could provide detailed kinetic data on the binding and dissociation rates of Ethyl-Δ9-THC, revealing how the shorter chain affects the stability and duration of the ligand-receptor complex. bmglabtech.com Understanding these differential interactions is fundamental to defining the compound's pharmacological identity as a potential antagonist or a very low-efficacy partial agonist.

Advanced Computational Modeling and Molecular Dynamics Studies for Rational Design

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the molecular basis of ligand-receptor interactions. nih.govscielo.org.mx Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of the CB1 receptor bound to various ligands, offering unprecedented insight into the binding pocket. nih.gov

MD simulations performed on Δ9-THC and its analog THCV have revealed that the shorter propyl chain of THCV leads to a more unstable, "wobbly" binding pose within the CB1 receptor's hydrophobic channel. nih.gov This instability is due to the loss of key hydrophobic interactions that the longer pentyl chain of Δ9-THC is able to make with specific amino acid residues. nih.gov

A critical future direction is to apply these advanced computational methods to Ethyl-Δ9-THC. Docking studies can predict the preferred binding pose of Ethyl-Δ9-THC within the CB1 and CB2 receptor structures. Subsequent large-scale MD simulations can then be used to:

Analyze the stability and dynamics of the Ethyl-Δ9-THC-receptor complex over time.

Quantify the specific hydrophobic and polar interactions between the ethyl chain and receptor residues.

Calculate the binding free energy to predict affinity.

Simulate the conformational changes the receptor undergoes upon binding, providing clues about functional outcomes (agonism vs. antagonism).

These in silico studies would provide a detailed, atomistic-level understanding of why Ethyl-Δ9-THC behaves differently from its longer-chain homologs. This knowledge is invaluable for the rational design of new cannabinoid-based molecules with tailored affinities, efficacies, and receptor selectivity.

Exploration of Specific Enzyme System Interactions Beyond Metabolizing Enzymes

The metabolism of cannabinoids primarily involves Phase I and Phase II enzymes, with cytochrome P450 (CYP) isoenzymes like CYP2C9 and CYP3A4 playing a major role in the hydroxylation of Δ9-THC. wikipedia.orgtandfonline.com However, the interaction of cannabinoids with other enzyme systems is an emerging area of research with significant therapeutic implications.

Recent studies have indicated that major cannabinoids like Δ9-THC and cannabidiol (B1668261) (CBD) may act as inhibitors of other enzyme classes, such as carboxylesterase 1 (CES1). nih.gov CES1 is a crucial hydrolase involved in the metabolism of many ester- and amide-containing drugs. Inhibition of CES1 could lead to significant drug-drug interactions.

A key research avenue for Ethyl-Δ9-THC is to investigate its potential to interact with and modulate enzymes beyond the primary CYP450 metabolic pathways. This would involve in vitro enzymatic assays to screen Ethyl-Δ9-THC against a panel of enzymes, including:

Carboxylesterases (CES1, CES2)

Cyclooxygenases (COX-1, COX-2), which are targets for anti-inflammatory drugs

Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), the primary degrading enzymes for endocannabinoids

Determining the inhibitory or inductive potential of Ethyl-Δ9-THC on these enzyme systems is essential for predicting its potential for drug-drug interactions and for uncovering novel, non-receptor-mediated mechanisms of action.

Role in Endocannabinoid System Modulation Beyond Direct Receptor Activation

The significantly reduced receptor affinity and efficacy predicted for Ethyl-Δ9-THC suggests it would have a profoundly different modulatory role. As a likely very weak partial agonist or antagonist, its ability to activate CB receptors would be minimal. However, it could still influence the ECS by:

Competitive Antagonism: By occupying the receptor binding site without activating it, Ethyl-Δ9-THC could block the effects of more powerful agonists, including endogenous cannabinoids and Δ9-THC itself.

Allosteric Modulation: There is a possibility that it could bind to an allosteric site on the cannabinoid receptors, modifying the binding or efficacy of the primary (orthosteric) ligands. researchgate.net

Future research should employ functional assays where Ethyl-Δ9-THC is co-administered with known endocannabinoids or synthetic agonists to quantify its modulatory effects. Investigating its impact on the synthesis, reuptake, and degradation of endocannabinoids would also provide a more complete picture of its influence on the broader endocannabinoid system.

Development of Novel Research Probes and Pharmacological Tools for Cannabinoid System Dissection

Pharmacological tool compounds, such as selective agonists, antagonists, and specialized probes, are crucial for dissecting the complex biology of the endocannabinoid system. researchgate.net Chemical probes, which incorporate reporter groups like fluorophores or photoreactive moieties, allow for the visualization and identification of ligand-protein interactions. nih.govunimi.it

The unique (and likely weak) pharmacology of Ethyl-Δ9-THC makes it an intriguing scaffold for the development of novel research probes. Because of its predicted low affinity, it may be less likely to permanently occupy high-affinity binding sites, making it potentially suitable for studying more transient interactions or for labeling receptor populations in specific states.

A promising future direction is the rational design and synthesis of Ethyl-Δ9-THC-based probes. This could be achieved by modifying the ethyl side chain or other positions on the cannabinoid core to include:

A photoaffinity label (e.g., a diazirine group) that, upon photoactivation, can covalently bind to the receptor or other interacting proteins, allowing for their identification. nih.gov

A fluorescent tag to create a fluorescent ligand for use in imaging studies, such as fluorescence microscopy or flow cytometry, to visualize receptor localization and trafficking.

A biotin or alkyne tag for "click chemistry" applications, enabling the pull-down and identification of interacting proteins from cell lysates. nih.gov

The development of such tools from the Ethyl-Δ9-THC scaffold would provide a new set of instruments for researchers to explore the intricacies of the cannabinoid system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.